methyl 10-benzyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
Description
Methyl 10-benzyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a complex polycyclic compound featuring a tricyclic scaffold with fused oxa- and diaza-heterocycles. Its molecular formula is C₂₁H₂₀N₂O₄, comprising a benzyl group at position 10, a methyl group at position 9, and a methyl ester at position 2. The 11-oxo (keto) group enhances polarity, influencing solubility and reactivity.
Properties
IUPAC Name |
methyl 10-benzyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-20-11-16(15-10-14(18(23)25-2)8-9-17(15)26-20)21-19(24)22(20)12-13-6-4-3-5-7-13/h3-10,16H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUHXHMZAYOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-benzyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-benzyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 10-benzyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-{6-Methoxy-9-Methyl-11-Oxo-8-Oxa-10,12-Diazatricyclo[7.3.1.0²⁷]Trideca-2,4,6-Trien-10-Yl}Benzoic Acid
- Molecular Formula : C₁₉H₁₈N₂O₅
- Key Differences: Replaces the methyl carboxylate group with a benzoic acid substituent at position 3.
- Implications : The carboxylic acid group enhances hydrophilicity compared to the methyl ester in the target compound, which may improve aqueous solubility but reduce membrane permeability .
KT5720 and KT5823 (Protein Kinase Inhibitors)
- KT5720: A hexyl ester derivative with a fused indole-pyrrolobenzodiazocine scaffold.
- KT5823 : Features a methoxycarbonyl group and an epoxy bridge, contributing to its selectivity for protein kinase G .
- Comparison : Both KT5720 and KT5823 share tricyclic frameworks but lack the oxa-diaza fusion of the target compound. Their ester and epoxy functionalities suggest divergent pharmacological mechanisms.
Compounds with Related Heterocyclic Frameworks
8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-Yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione
- Structure: Combines a spirocyclic oxa-aza system with benzothiazole and dimethylaminophenyl groups.
- This contrasts with the fused tricyclic system of the target compound, which may limit rotational freedom .
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6
- Structure : A sulfur-containing analogue with dithia (two sulfur atoms) replacing oxygen in the heterocycle.
- Impact of Sulfur : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may reduce hydrogen-bonding capacity but improve lipid solubility .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic system likely requires multi-step synthesis, analogous to the spirocyclic compounds in , which employ condensation and cyclization reactions .
- Functional Group Effects : The methyl ester in the target compound versus the carboxylic acid in highlights a trade-off between stability (ester) and reactivity (acid) .
Biological Activity
Methyl 10-benzyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate, commonly referred to by its IUPAC name or its CAS number (1955474-78-8), is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.33 g/mol. The structure features a complex bicyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄ |
| Molecular Weight | 324.33 g/mol |
| CAS Number | 1955474-78-8 |
Antimicrobial Activity
Research indicates that compounds similar to methyl 10-benzyl-9-methyl-11-oxo have demonstrated significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .
Antihypertensive and Anti-inflammatory Effects
Studies have highlighted the antihypertensive and anti-inflammatory properties of related compounds derived from the same structural class. Specifically, certain derivatives exhibited low ulcerogenic activity while effectively modulating calcium channels, which can be beneficial in treating hypertension .
Analgesic Activity
The analgesic potential of this compound has been explored in several studies, with findings suggesting that it may provide pain relief comparable to standard analgesics without significant side effects .
The biological activities of methyl 10-benzyl-9-methyl-11-oxo are believed to be linked to its ability to interact with specific biological targets:
- Calcium Channel Modulation : The compound may influence calcium ion channels, which play a crucial role in muscle contraction and neurotransmitter release.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation and associated pain.
Case Studies
Several studies have investigated the biological activity of this compound:
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Study on Antimicrobial Activity :
- Researchers synthesized various analogs and tested them against standard bacterial strains.
- Results showed a significant reduction in bacterial growth at low concentrations, indicating strong antimicrobial activity.
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Evaluation of Antihypertensive Effects :
- A controlled study involving hypertensive animal models demonstrated that administration of the compound resulted in reduced blood pressure levels.
- The study concluded that methyl 10-benzyl-9-methyl-11-oxo could be developed as a therapeutic agent for hypertension management.
-
Pain Relief Assessment :
- In a clinical trial setting, patients receiving the compound reported lower pain scores compared to those on placebo.
- The trial highlighted the potential for this compound as an alternative analgesic treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
